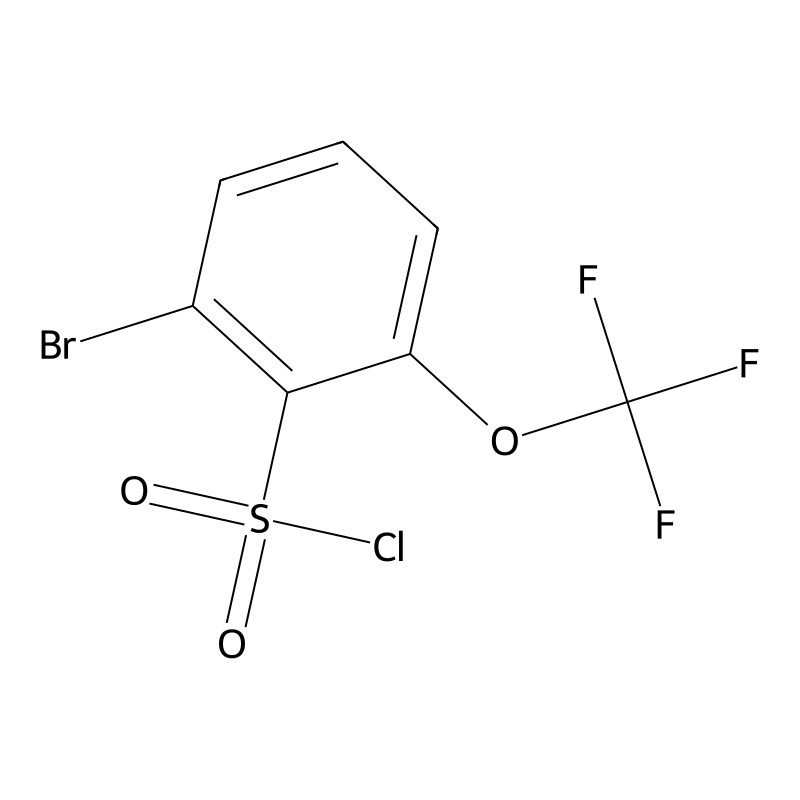

2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride is an organosulfur compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonyl chloride functional group. Its molecular formula is , with a molecular weight of approximately 323.52 g/mol. This compound exhibits unique electronic properties, primarily due to the trifluoromethoxy group, which enhances its electrophilic character, making it a valuable intermediate in organic synthesis .

The reactivity of 2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride is largely influenced by its electrophilic nature. It readily undergoes nucleophilic substitution reactions, where nucleophiles can attack the sulfonyl chloride group to form sulfonamides or other derivatives. The specific products formed depend on the reaction conditions and the nature of the nucleophile involved.

Research indicates that derivatives of 2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride may exhibit significant biological activity. These compounds can act as potential pharmacophores in drug discovery due to their ability to interact with biological targets through electrophilic mechanisms. The trifluoromethoxy group is known to enhance metabolic stability and bioavailability, making these compounds attractive candidates for further biological evaluation .

The synthesis of 2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride can be achieved through several methods, including:

- Electrophilic Aromatic Substitution: Bromination of 6-(trifluoromethoxy)benzenesulfonyl chloride using bromine in the presence of a Lewis acid catalyst.

- Sulfonation Reactions: Introduction of the sulfonyl chloride group onto a suitably substituted aromatic compound followed by bromination.

- Direct Synthesis: Starting from commercially available trifluoromethoxybenzene and utilizing chlorosulfonic acid for sulfonylation followed by bromination.

2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride finds applications in various fields, including:

- Organic Synthesis: As an intermediate for synthesizing complex organic molecules.

- Medicinal Chemistry: In the development of pharmaceuticals due to its potential bioactivity.

- Material Science: As a reagent in the modification of polymers and other materials.

Studies on interaction mechanisms indicate that 2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride interacts with various nucleophiles and electrophiles due to its electrophilic nature. This reactivity is particularly useful in constructing more complex molecules and understanding metabolic pathways in biological systems. The trifluoromethoxy group enhances these interactions by stabilizing transition states during chemical transformations.

Several compounds share structural features with 2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | 54403-98-4 | Contains a different bromine position; similar reactivity |

| 2-Bromo-4-cyano-6-(trifluoromethyl)benzenesulfonyl chloride | 1807047-21-7 | Incorporates a cyano group, adding distinct properties |

| 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | 176225-08-4 | Variation in bromine position; used in similar applications |

The uniqueness of 2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride lies in its combination of the trifluoromethoxy group and the sulfonyl chloride moiety, which imparts distinct electronic characteristics compared to other similar compounds. This makes it particularly valuable for applications requiring specific reactivity profiles in organic synthesis and medicinal chemistry.